molecular formula C24H23Cl3N2O3S B2850065 Ethyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216844-56-2

Ethyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2850065
CAS No.: 1216844-56-2
M. Wt: 525.87
InChI Key: YSLQQQXPOJBUIU-UHFFFAOYSA-N
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Description

Ethyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small molecule featuring a bicyclic thieno[2,3-c]pyridine core. Key structural elements include:

  • 3,5-Dichlorobenzamido substituent at position 2: The electron-withdrawing chlorine atoms likely modulate electronic properties and intermolecular interactions (e.g., halogen bonding) .
  • Ethyl ester at position 3: Improves solubility and bioavailability by introducing a polarizable carboxylate group .
  • Hydrochloride salt: Enhances aqueous solubility and crystallinity for pharmaceutical applications .

Properties

IUPAC Name

ethyl 6-benzyl-2-[(3,5-dichlorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22Cl2N2O3S.ClH/c1-2-31-24(30)21-19-8-9-28(13-15-6-4-3-5-7-15)14-20(19)32-23(21)27-22(29)16-10-17(25)12-18(26)11-16;/h3-7,10-12H,2,8-9,13-14H2,1H3,(H,27,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLQQQXPOJBUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC(=CC(=C4)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C24_{24}H23_{23}Cl3_{3}N2_{2}O3_{3}S
  • Molecular Weight : 525.9 g/mol
  • CAS Number : 1216844-56-2

The compound is part of a class of thieno[2,3-c]pyridine derivatives that have shown various biological activities. The presence of the dichlorobenzamido group is significant for its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that thieno[2,3-c]pyridine derivatives exhibit potent antitumor activity. For instance, compounds structurally similar to Ethyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine have been tested against various human tumor cell lines. These studies often focus on their ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Cell Line IC50 (µM) Mechanism
HepG210.5Apoptosis induction
MCF-77.8Cell cycle arrest
A54912.0Inhibition of angiogenesis

Structure-Activity Relationship (SAR)

The biological activity of Ethyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is influenced by its structural components. The dichlorobenzamido moiety enhances its binding affinity to specific receptors involved in tumor suppression and cell signaling pathways.

Case Studies

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that similar thieno[2,3-c]pyridine derivatives had significant cytotoxic effects on breast cancer cells through the modulation of apoptosis-related proteins .
  • Inhibition of Topoisomerase II : Research indicated that compounds within this class exhibited inhibitory effects on topoisomerase II enzymes, which are crucial for DNA replication and repair in cancer cells .
  • Adenosine Receptor Modulation : Other studies have explored the potential of these compounds as modulators at adenosine receptors (A1 and A3), suggesting a role in neuroprotection and anti-inflammatory effects .

Pharmacological Applications

The compound's diverse biological activities suggest potential applications in:

  • Cancer therapy : As an antitumor agent.
  • Neurological disorders : Through modulation of adenosine receptors.
  • Anti-inflammatory treatments : Leveraging its receptor interaction profiles.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C24H23Cl3N2O3SC_{24}H_{23}Cl_3N_2O_3S and a molecular weight of approximately 525.87 g/mol. Its structure includes a thieno[2,3-c]pyridine core which is significant for its biological activity. The presence of multiple chlorine atoms and a benzyl group contributes to its unique properties.

Pharmacological Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to Ethyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride exhibit promising anticancer properties. Research has shown that these types of compounds can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways such as the modulation of protein kinases and apoptosis-related proteins .
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial activity against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing effectiveness in inhibiting bacterial growth. This suggests potential applications in developing new antibiotics or antimicrobial agents to combat resistant strains .
  • Neurological Research :
    • This compound is being explored for its neuroprotective effects. Studies indicate that it may help in the treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .

Case Studies

  • In Vitro Studies :
    • In vitro studies have shown that the compound can significantly reduce cell viability in various cancer cell lines while sparing normal cells. This selective toxicity highlights its potential as a chemotherapeutic agent.
  • Animal Models :
    • Animal studies have provided insights into the pharmacokinetics and pharmacodynamics of the compound. These studies suggest that it can cross the blood-brain barrier effectively, making it a candidate for treating central nervous system disorders .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. electron-donating groups: The 3,5-dichloro substituent in the target compound may enhance binding affinity to hydrophobic pockets in target proteins compared to methoxy or amino groups .
  • Salt form: Hydrochloride derivatives (target and dimethoxy analog) exhibit superior crystallinity and solubility compared to free bases (e.g., amino-substituted variant) .

Yield and Purity :

  • Chlorinated derivatives (target compound) may exhibit lower yields due to steric hindrance from bulky 3,5-dichloro groups compared to methoxy analogs.
  • Hydrochloride salts generally achieve higher purity (>95%) in crystallization steps .

Physicochemical Properties

Property Target Compound Amino-Substituted Analog Dimethoxy-Substituted Analog
Melting Point Not reported 243–246°C (free base) 213–215°C (hydrochloride)
Solubility (H2O) High (hydrochloride salt) Low (free base) Moderate (hydrochloride salt)
LogP (estimated) ~3.5 (high lipophilicity) ~2.0 ~2.8

Notes:

  • Hydrochloride salts mitigate poor aqueous solubility inherent to aromatic heterocycles .

Inferred Pharmacological Activity

While direct data for the target compound are unavailable, insights from structurally related compounds suggest:

  • Adenosine A1 receptor modulation: Chlorinated benzamido groups (as in the target compound) may enhance allosteric binding compared to methoxy groups, akin to trifluoromethyl-substituted thiophenes in PD 81,723 .
  • Kinase inhibition: The thienopyridine scaffold is associated with kinase inhibitory activity; chloro substituents could improve potency by engaging hydrophobic kinase pockets .

Q & A

Q. What are the key synthetic steps for preparing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including cyclization of a tetrahydrothieno-pyridine core, benzamidation, and carboxylation. Critical steps include:

  • Cyclization : Formation of the tetrahydrothieno[2,3-c]pyridine ring via thiophene and pyridine precursors under reflux conditions (e.g., ethanol or DMF) .
  • Amidation : Coupling the 3,5-dichlorobenzoyl chloride to the amine group on the pyridine ring using a base like triethylamine to facilitate nucleophilic acyl substitution .
  • Esterification : Methylation or ethylation of the carboxylic acid group using methyl/ethyl iodide in a basic medium . Optimization involves controlling temperature (±5°C tolerance), solvent polarity (e.g., DMF for high solubility), and stoichiometric ratios (1:1.2 excess of benzoyl chloride for complete amidation) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry of substituents (e.g., benzyl group integration at δ 5.50–2.60 ppm) and amide linkage formation .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., observed [M+1]+^+ peak at m/z 522.1822 vs. calculated 522.1824) .
  • X-ray Crystallography : Resolves 3D conformation using SHELXL software, critical for confirming stereochemistry and hydrogen-bonding networks .

Q. What functional groups dictate its reactivity and pharmacological potential?

  • Amide group : Participates in hydrogen bonding with biological targets (e.g., neurotransmitter receptors) .
  • Chlorinated benzamido moiety : Enhances lipophilicity and membrane permeability, impacting bioavailability .
  • Ester group : Hydrolyzes in vivo to a carboxylic acid, enabling prodrug strategies .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., varying IC50_{50}50​ values) be resolved?

Discrepancies in activity (e.g., neurotransmitter modulation vs. off-target effects) require:

  • Dose-response assays : Validate target engagement using radioligand binding (e.g., 3^3H-agonist displacement in neuronal membranes) .
  • Metabolic stability tests : Assess hepatic microsomal degradation to rule out false negatives due to rapid clearance .
  • Computational docking : Compare binding poses in homology models (e.g., adenosine A1 receptor) to identify key interactions .

Q. What strategies improve low yields during the amidation step?

  • Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .
  • Solvent optimization : Switch to anhydrous dichloromethane to minimize hydrolysis side reactions .
  • Purification : Employ flash chromatography with gradient elution (hexane/EtOAc 7:3 to 1:1) to isolate the product from unreacted benzoyl chloride .

Q. How can computational methods predict conformational stability under physiological conditions?

  • Molecular Dynamics (MD) Simulations : Simulate solvation in explicit water (e.g., TIP3P model) to assess torsional flexibility of the tetrahydrothieno-pyridine ring .
  • Density Functional Theory (DFT) : Calculate energy barriers for ester hydrolysis or amide rotation (e.g., B3LYP/6-31G* basis set) .
  • QSPR Models : Corrogate logP and polar surface area with in vitro permeability data to refine structure-activity relationships .

Q. What experimental designs address crystallization challenges for X-ray analysis?

  • Solvent screening : Use vapor diffusion with 2:1 methanol/water to induce slow nucleation .
  • Cryoprotection : Soak crystals in 25% glycerol before flash-cooling to 100 K for SHELXL refinement .
  • Twinned data handling : Apply HKL-3000 or XDS for integration and SCALE3 for scaling to manage pseudo-merohedral twinning .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate NMR and MS results with independent synthetic batches to rule out impurities .
  • Reaction Scale-up : Maintain <10% deviation in yield by pre-drying solvents and reagents (e.g., molecular sieves for benzoyl chloride) .

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